![molecular formula C17H23N7O B2746287 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide CAS No. 1797889-71-4](/img/structure/B2746287.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, exhibiting moderate to good binding energies towards GlcN-6-P synthase as the target protein, indicating potential biological activity. These compounds also showed antimicrobial and antioxidant activities, suggesting their usefulness in medicinal chemistry (Flefel et al., 2018).
Synthesis of Functionalized Compounds
Research by Svete (2005) explored the synthesis of functionalized compounds containing pyridazine and related moieties, which serve as building blocks for further chemical synthesis. This study highlights the versatility of pyridazine derivatives in synthesizing complex molecules with potential therapeutic applications (Svete, 2005).
Structural Analysis and Antimicrobial Activity
Another investigation by Sallam et al. (2021) focused on the synthesis, structure analysis, and biological evaluation of pyridazine analogs, demonstrating significant pharmaceutical importance. This study provides insights into the chemical structure and potential biological applications of these compounds (Sallam et al., 2021).
Antimicrobial and Antitumor Activities
Research by El-Mariah et al. (2006) on the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines revealed their antimicrobial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (El-Mariah et al., 2006).
Mechanism of Action
Target of Action
The primary targets of the compound “1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide” are currently unknown. This compound is a derivative of pyridazinone , a class of compounds known for their broad spectrum of pharmacological activities . .
Mode of Action
It’s worth noting that many pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
N-cyclopentyl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c25-17(20-14-3-1-2-4-14)13-7-9-23(10-8-13)15-5-6-16(22-21-15)24-12-18-11-19-24/h5-6,11-14H,1-4,7-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQBRXYHMSQYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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